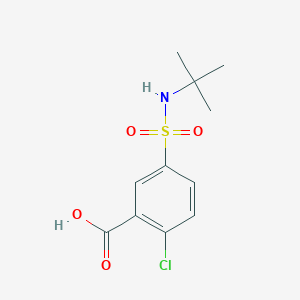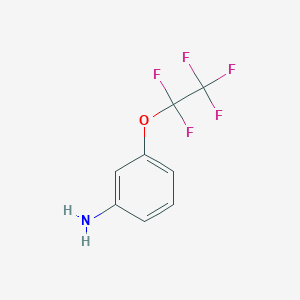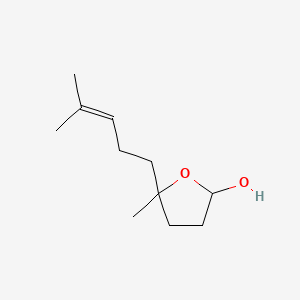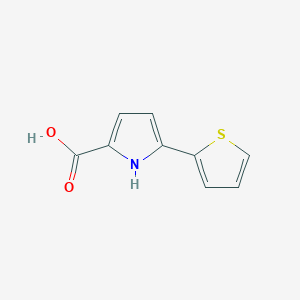
2-(3,4-Dimethoxyphenyl)-2-methylpropanal
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)-2-methylpropanal is a chemical compound that belongs to the class of aldehydes. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-methylpropanal is not fully understood. However, studies have suggested that this compound exerts its antitumor activity by inducing apoptosis, a process of programmed cell death. Additionally, 2-(3,4-Dimethoxyphenyl)-2-methylpropanal has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,4-Dimethoxyphenyl)-2-methylpropanal have been studied extensively. This compound has been found to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that play a key role in the apoptotic process. Additionally, 2-(3,4-Dimethoxyphenyl)-2-methylpropanal has been shown to downregulate the expression of COX-2, leading to a reduction in the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-Dimethoxyphenyl)-2-methylpropanal has several advantages for lab experiments. This compound is relatively easy to synthesize and has a high yield, making it a cost-effective option for researchers. Additionally, 2-(3,4-Dimethoxyphenyl)-2-methylpropanal has been found to exhibit low toxicity, making it a safe option for in vitro and in vivo studies.
However, there are also some limitations associated with the use of 2-(3,4-Dimethoxyphenyl)-2-methylpropanal in lab experiments. This compound has limited solubility in water, which may limit its use in certain applications. Additionally, the mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-methylpropanal is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 2-(3,4-Dimethoxyphenyl)-2-methylpropanal. One potential direction is the development of novel analogs of this compound with improved antitumor activity and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-methylpropanal and to identify potential molecular targets for this compound. Finally, more research is needed to explore the potential applications of 2-(3,4-Dimethoxyphenyl)-2-methylpropanal in other fields, such as materials science and organic synthesis.
Conclusion
In conclusion, 2-(3,4-Dimethoxyphenyl)-2-methylpropanal is a chemical compound with significant potential for applications in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities, making it a potential candidate for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-methylpropanal and to explore its potential applications in other fields.
Aplicaciones Científicas De Investigación
2-(3,4-Dimethoxyphenyl)-2-methylpropanal has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, 2-(3,4-Dimethoxyphenyl)-2-methylpropanal has been found to exhibit anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-methylpropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,8-13)9-5-6-10(14-3)11(7-9)15-4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOOQTYFSKAAKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-2-methylpropanal | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[4.5]dec-2-en-1-one](/img/structure/B3386173.png)

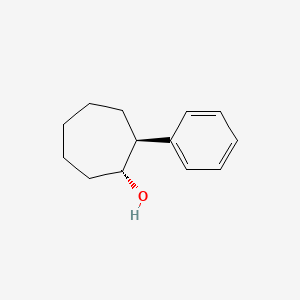
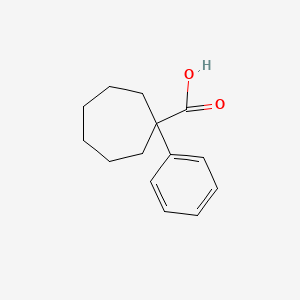
![Bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B3386190.png)
![Tert-butyl 4-[(cyclopropylmethyl)amino]piperidine-1-carboxylate](/img/structure/B3386192.png)
![Bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B3386204.png)

